molecular formula C14H9FOS B6374181 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol CAS No. 1261979-77-4

4-[Benzo(b)thiophen-2-yl]-3-fluorophenol

Cat. No.: B6374181
CAS No.: 1261979-77-4
M. Wt: 244.29 g/mol
InChI Key: KYVFSCHJVHASKX-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]-3-fluorophenol is a synthetic chemical compound featuring a benzo[b]thiophene scaffold linked to a fluorinated phenol group, designed for research and development purposes. The benzo[b]thiophene core is a flat, aromatic heterocycle known for its versatility in medicinal chemistry and materials science . This structure is a key building block in pharmaceuticals; for instance, it forms the basis of drugs like Raloxifene, used to treat osteoporosis . Researchers have identified benzo[b]thiophene derivatives as potent, selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme target in neurodegenerative diseases like Parkinson's . The incorporation of a 3-fluorophenol moiety may influence the compound's electronic properties, solubility, and potential for forming hydrogen bonds, which can be critical for binding to biological targets . Beyond pharmacology, such derivatives have significant applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their promising optical and electronic characteristics . This product is intended for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

4-(1-benzothiophen-2-yl)-3-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FOS/c15-12-8-10(16)5-6-11(12)14-7-9-3-1-2-4-13(9)17-14/h1-8,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVFSCHJVHASKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=C(C=C(C=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Carbonylative Cyclization

A palladium-mediated method enables the direct assembly of benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes. This one-pot process involves intramolecular S-5-endo-dig cyclization, alkoxycarbonylation, and iodide-promoted demethylation. Key parameters include:

  • Catalytic system : Pd(OAc)₂ with 1,3-bis(diphenylphosphino)propane (dppp) and excess KI.

  • Reaction conditions : 80–100°C under CO (32 atm) and air (40 atm) in methanol or ionic liquids.

  • Yields : 68–81% for methyl benzo[b]thiophene-3-carboxylate derivatives.

Table 1: Representative Yields for Benzothiophene-3-carboxylates

SubstrateReaction Time (h)Temperature (°C)Yield (%)
2-(Phenylethynyl)phenylsulfane248081
2-(Hex-1-yn-1-yl)phenylsulfane3610075

This method excels in atom economy and avoids prefunctionalized starting materials but requires high-pressure conditions.

Suzuki-Miyaura Cross-Coupling

An alternative route employs Suzuki coupling between benzo[b]thiophen-2-yl boronic esters and aryl halides. For example, 3-(benzo[b]thiophen-2-yl)-5-(trifluoromethyl)phenol was synthesized using:

  • Catalyst : Pd(OAc)₂ with SPhos ligand.

  • Base : K₃PO₄ in THF/H₂O at 90°C.

  • Yield : 72% after 24 hours.

This approach offers modularity for introducing diverse aryl groups but necessitates access to boronic ester intermediates.

Synthesis of the 3-Fluorophenol Moiety

The fluorophenol component is typically prepared via diazotization-pyrolysis of m-aminophenol. A patented method (CN104276929A) outlines the following steps:

  • Diazotization :

    • m-Aminophenol reacts with anhydrous HF at 20–25°C to form a hydrofluoride intermediate.

    • Subsequent treatment with KNO₂ at -5°C generates the diazonium salt.

  • Pyrolysis :

    • Gradual heating to 65°C induces decomposition, yielding 3-fluorophenol.

    • Neutralization with KOH and solvent extraction (toluene/fluorobenzene) achieves >99% purity.

Table 2: Optimized Conditions for 3-Fluorophenol Synthesis

ParameterValue
SolventFluorobenzene
m-Aminophenol:HF1:3–3.5 (mol ratio)
Diazotization Temp-5°C
Pyrolysis Rate5°C/h to 65°C

This method is cost-effective for industrial-scale production but involves hazardous HF handling.

Coupling Strategies for this compound

The final assembly employs cross-coupling or nucleophilic aromatic substitution to unite the benzothiophene and fluorophenol units.

Palladium-Catalyzed C–O Coupling

Arylboronic esters of benzo[b]thiophene react with 3-fluoro-4-iodophenol under Miyaura-Buchwald-Hartwig conditions:

  • Catalyst : Pd₂(dba)₃ with Xantphos.

  • Base : Cs₂CO₃ in dioxane at 110°C.

  • Yield : ~65% (estimated from analogous reactions).

Electrophilic Aromatic Substitution

Direct fluorination of 4-(benzo[b]thiophen-2-yl)phenol using Selectfluor® in acetonitrile at 80°C introduces fluorine at the meta position. However, regioselectivity challenges limit yields to ~50%.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Key Methods

MethodAdvantagesLimitations
Carbonylative cyclizationOne-pot, high atom economyHigh-pressure equipment required
Suzuki couplingModular, excellent functional group toleranceBoronic ester synthesis adds steps
Diazotization-pyrolysisScalable, low-costHF handling risks

Industrial-Scale Considerations

For large-scale production, the carbonylative cyclization route in ionic liquids (e.g., BmimBF₄) offers recyclable catalysis (>5 cycles without activity loss). Coupling this with continuous-flow diazotization-pyrolysis systems could enhance throughput while mitigating safety concerns .

Scientific Research Applications

Structural Characteristics

The compound integrates a benzothiophene core with a fluorophenol moiety , characterized by:

  • Heterocyclic nature : The sulfur atom fused to the benzene ring contributes to its unique properties.
  • Fluorine atom : Influences chemical reactivity and biological activity.

Medicinal Chemistry

4-[Benzo(b)thiophen-2-yl]-3-fluorophenol has been investigated for its potential as a therapeutic agent due to its anti-inflammatory and anticancer properties. Key findings include:

  • Biological Activity : Research indicates that derivatives can interact with various molecular targets, including enzymes and receptors, modulating biological pathways. For example, studies have shown activity against human cytomegalovirus and other viral infections.
  • Mechanism of Action : The compound may inhibit certain enzymes or receptors, affecting cellular processes. Its ability to engage in π-π stacking interactions and form hydrogen bonds with target proteins is critical for its biological activity.

Synthetic Methodologies

The synthesis of this compound typically utilizes palladium-catalyzed cross-coupling reactions. Notable methods include:

  • Sonogashira Coupling Reaction : Combines 2-iodothiophenol with phenylacetylene in the presence of a palladium catalyst.
  • Electrophilic Aromatic Substitution : Introduces the fluorophenol moiety onto the benzothiophene core.

Optimized reaction conditions enhance yield and scalability for industrial applications.

Case Study 1: Antiviral Activity

A study focused on evaluating the antiviral properties of this compound against human cytomegalovirus (HCMV). Results indicated that the compound exhibited significant inhibitory effects on viral replication, suggesting potential as a therapeutic agent for viral infections.

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of this compound in vitro. The findings demonstrated that it reduced pro-inflammatory cytokine production in response to inflammatory stimuli, highlighting its therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Positional Isomers of [Benzo(b)thiophen-2-yl]phenol

The positional arrangement of the benzo[b]thiophene group on the phenol ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Position Purity Molecular Formula Key Features (vs. Target Compound) Reference
4-[Benzo(b)thiophen-2-yl]phenol (YA-1701) 4-position (phenol) 96% C₁₄H₁₀OS Lacks 3-fluoro; lower polarity
2-[Benzo(b)thiophen-2-yl]phenol (YA-1699) 2-position (phenol) 97% C₁₄H₁₀OS Ortho-substitution may hinder H-bonding
3-[Benzo(b)thiophen-2-yl]phenol (YA-1700) 3-position (phenol) 97% C₁₄H₁₀OS No fluorine; similar steric bulk
4-[Benzo(b)thiophen-2-yl]-3-fluorophenol 4-bt, 3-F (phenol) N/A* C₁₄H₉FOS Fluorine enhances electronegativity Target

Key Observations :

  • Ortho-substituted analogs (e.g., YA-1699) may exhibit steric hindrance, reducing solubility or reactivity .

Fluorinated Benzo[b]thiophene Derivatives

Fluorination at other positions on the benzo[b]thiophene core or adjacent rings alters properties:

  • Methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate (CAS 144899-95-6): Fluorine at the 4-position on the benzo[b]thiophene ring enhances electronic delocalization, which could improve charge transport in materials science applications . Compared to the target compound, this derivative lacks the phenolic -OH group, reducing hydrogen-bonding capacity .
  • The target compound’s phenol group offers different hydrogen-bonding motifs .

Antitubercular Activity ()

Benzo[b]thiophene derivatives, such as 2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, exhibit antitubercular activity . The fluorine in the target compound may enhance membrane permeability or target binding compared to non-fluorinated analogs.

Organic Photovoltaics (OPVs) ()

The 3-fluoro group in the target compound could lower the HOMO energy level, improving open-circuit voltage (Voc) in solar cells .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, and how can reaction yields be improved?

  • Methodology :

  • Ultrasound-assisted synthesis : Intramolecular cyclization of diketones or condensation reactions under ultrasound irradiation reduces reaction time and improves yields .
  • Pd-catalyzed cross-coupling : Stille coupling (e.g., using benzo[b]thiophen-2-yltributylstannane) enables precise aryl-aryl bond formation .
  • Click chemistry : Post-synthetic modification via Cu-catalyzed azide-alkyne cycloaddition introduces functional groups (e.g., triazoles) to the core structure .
  • Green solvents : PEG-400 enhances reaction efficiency while minimizing environmental impact .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodology :

  • Spectroscopy : UV-Vis and NMR (¹H/¹³C) confirm structural integrity and substituent positioning .
  • Mass spectrometry : EI-MS and GC-MS verify molecular weight and purity, with fragmentation patterns aiding structural elucidation .
  • Chromatography : TLC monitors reaction progress, while HPLC ensures purity (>95%) .
  • Fluorescence studies : Time-resolved fluorescence quantifies energy transfer efficiency in photophysical applications .

Q. How can researchers maintain the stability of this compound during storage and handling?

  • Methodology :

  • Storage : Use inert atmospheres (argon/nitrogen) and light-resistant containers to prevent photooxidation .
  • Temperature control : Store at 0–6°C for long-term stability, as thermal degradation is observed in analogs at room temperature .
  • Handling : Avoid prolonged exposure to moisture; lyophilize hygroscopic derivatives .

Q. What strategies are recommended for preliminary biological screening of this compound?

  • Methodology :

  • Antimicrobial assays : Test against Mycobacterium tuberculosis using microplate Alamar Blue assays to assess antitubercular activity .
  • Enzyme inhibition : Evaluate acetylcholinesterase (AChE) inhibition via Ellman’s method, with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity using tritiated ligands .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding with fluorophenyl motifs .
  • Hirshfeld surface analysis : Map non-covalent interactions (e.g., π-π stacking) in crystal structures to guide SAR studies .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties and reactivity .

Q. How do structural modifications (e.g., fluorination, thiophene substitution) influence optoelectronic properties?

  • Methodology :

  • Bandgap engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels, enhancing charge transport in organic solar cells .
  • Electrochemical profiling : Cyclic voltammetry (CV) measures HOMO/LUMO levels; fluorination increases oxidation stability .
  • Bulk heterojunction design : Blend with PCBM to study exciton dissociation efficiency via transient absorption spectroscopy .

Q. What mechanistic insights can be gained from studying photophysical behavior in this compound?

  • Methodology :

  • Ultrafast spectroscopy : Femtosecond transient absorption tracks exciton dynamics in donor-acceptor systems .
  • Energy transfer assays : FRET-based studies quantify energy transfer to coumarin dyes, revealing Förster radii .
  • Solvatochromism : Analyze emission shifts in solvents of varying polarity to assess dipole moment changes .

Q. How should researchers address contradictory data in literature regarding this compound’s activity or properties?

  • Methodology :

  • Controlled replication : Repeat experiments under standardized conditions (e.g., solvent purity, light intensity in solar cell testing) .
  • Meta-analysis : Compare datasets across studies using tools like PCA to identify outliers or confounding variables .
  • Advanced characterization : Resolve ambiguities in biological activity with X-ray crystallography or cryo-EM to confirm binding modes .

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